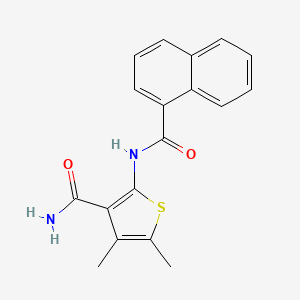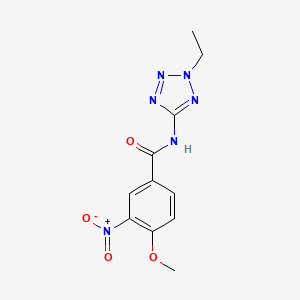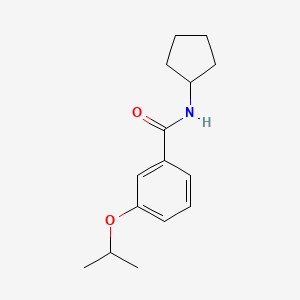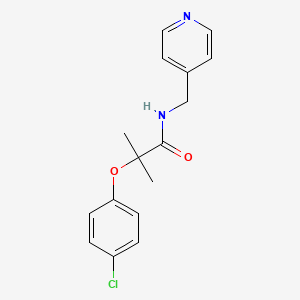
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as DCPA, is a member of the acrylamide family and is commonly used in the synthesis of various chemical compounds.
Mécanisme D'action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide inhibits the activity of certain enzymes in the body, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has also been shown to have an inhibitory effect on the growth of certain microorganisms such as bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide in lab experiments include its high purity, stability, and ease of synthesis. However, one of the major limitations of using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide in lab experiments is that it is toxic and can pose a health hazard if not handled properly.
Orientations Futures
There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide. One of the major areas of research is the development of new drugs using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide as a key intermediate. Another area of research is the investigation of the mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential applications in various fields such as agriculture and biotechnology. Additionally, further research is needed to determine the safety and toxicity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential impact on the environment.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide involves the reaction between 2,4-dichlorobenzonitrile and 2-methoxyaniline in the presence of a base catalyst. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and polymers. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects and has been used as a key intermediate in the synthesis of various drugs. However, further research is needed to determine the safety and toxicity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential impact on the environment.
Méthodes De Synthèse
The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide involves the reaction between 2,4-dichlorobenzonitrile and 2-methoxyaniline in the presence of a base catalyst. The reaction yields 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide as a white solid with a melting point of 165-168°C. The purity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide can be determined by various analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is in the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and polymers. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been used as a key intermediate in the synthesis of various drugs such as anti-inflammatory agents, antitumor agents, and antiviral agents.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-5-3-2-4-14(15)19-16(20)9-7-11-6-8-12(17)10-13(11)18/h2-10H,1H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNZZXLHCYRKE-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)

![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)


![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)


![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)